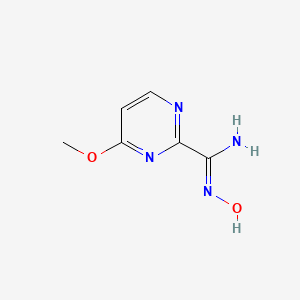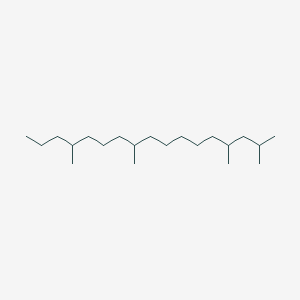
2,4,10,14-Tetramethylheptadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,10,14-Tetramethylheptadecane is an organic compound with the molecular formula C21H44. It is a long-chain alkane characterized by the presence of four methyl groups attached to the heptadecane backbone. This compound is known for its unique structural properties and is often studied for its various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,10,14-Tetramethylheptadecane typically involves the alkylation of heptadecane with methyl groups. One common method is the Friedel-Crafts alkylation, where heptadecane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation of precursor compounds or the use of specialized reactors to ensure high yield and purity. The exact methods can vary depending on the scale of production and the desired application .
Chemical Reactions Analysis
Types of Reactions: 2,4,10,14-Tetramethylheptadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler alkanes or other hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,4,10,14-Tetramethylheptadecane has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studies have explored its role as a biomarker in environmental and biological samples.
Medicine: Research is ongoing to investigate its potential therapeutic properties and its role in drug delivery systems.
Industry: It is used in the production of lubricants, surfactants, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,4,10,14-Tetramethylheptadecane involves its interaction with various molecular targets and pathways. In biological systems, it can act as a hydrophobic molecule that interacts with cell membranes, potentially altering membrane fluidity and function. Its exact mechanism of action can vary depending on the specific application and context .
Comparison with Similar Compounds
2,6,10,14-Tetramethylheptadecane: A closely related compound with similar structural properties.
2,6,10,14-Tetramethylhexadecane: Another similar compound used as a hydrocarbon biomarker.
2,6,10,14-Tetramethylpentadecane: Known for its use in hydrocracking reaction pathways
Uniqueness: 2,4,10,14-Tetramethylheptadecane is unique due to its specific methylation pattern, which can influence its physical and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
185756-37-0 |
|---|---|
Molecular Formula |
C21H44 |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
2,4,10,14-tetramethylheptadecane |
InChI |
InChI=1S/C21H44/c1-7-12-19(4)15-11-16-20(5)13-9-8-10-14-21(6)17-18(2)3/h18-21H,7-17H2,1-6H3 |
InChI Key |
QFKSJGGXVHJVCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCCC(C)CCCCCC(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B12560288.png)
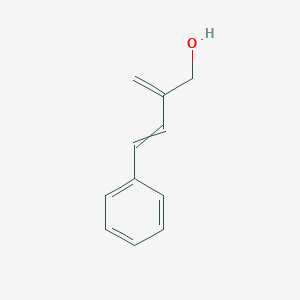
![N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide](/img/structure/B12560298.png)
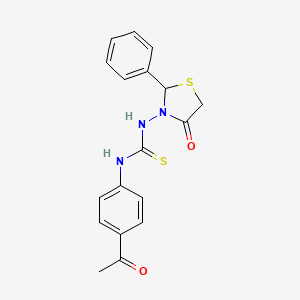
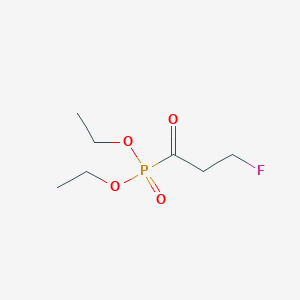
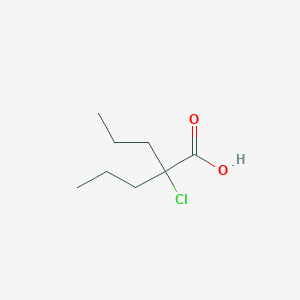
![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)
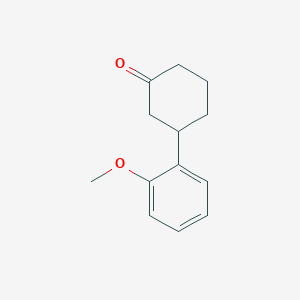
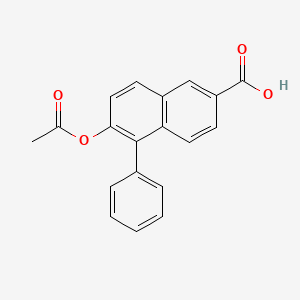

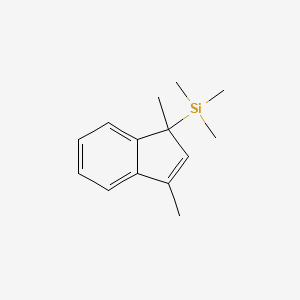
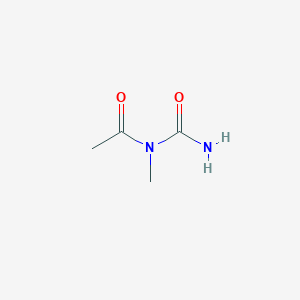
![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)
